1-Cyclohexyltrimethylamine

Description

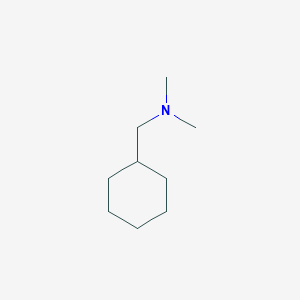

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-10(2)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKFLCYZIHOFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168072 | |

| Record name | Cyclohexanemethanamine, N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16607-80-0 | |

| Record name | N,N-Dimethylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16607-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylamine, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016607800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine, N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanamine, N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Cyclohexyltrimethylamine and its Quaternary Ammonium Derivative

Introduction: Clarifying the Nomenclature

The designation "1-Cyclohexyltrimethylamine" presents a common point of ambiguity in chemical nomenclature. It can be interpreted in two primary ways: as a tertiary amine or as a quaternary ammonium cation. This guide, designed for researchers, scientists, and drug development professionals, will address both interpretations to provide a comprehensive and authoritative overview.

-

N,N-Dimethylcyclohexanemethanamine: This tertiary amine (CAS RN: 16607-80-0) features a cyclohexyl group linked to a dimethylaminomethyl group (-CH2N(CH3)2). It is frequently listed under the synonym "this compound" in chemical databases.[1][2]

-

Cyclohexyltrimethylammonium Salts: This refers to the quaternary ammonium cation, [C6H11CH2N(CH3)3]+, paired with a suitable anion (e.g., chloride, iodide). This cation is a direct derivative of the aforementioned tertiary amine via methylation.

Understanding the distinct chemical properties, reactivity, and applications of both the tertiary amine and its quaternary ammonium salt is crucial for their effective use in synthesis, catalysis, and pharmaceutical research. This guide will first detail the properties of the tertiary amine before exploring the synthesis and applications of its corresponding quaternary ammonium derivative.

Part 1: The Tertiary Amine: N,N-Dimethylcyclohexanemethanamine

This section focuses on the neutral tertiary amine, a versatile synthetic intermediate.

Structure and Physicochemical Properties

N,N-Dimethylcyclohexanemethanamine is a foundational molecule whose properties dictate its handling and reactivity.

-

IUPAC Name: 1-cyclohexyl-N,N-dimethylmethanamine[1]

-

Synonyms: this compound, (Cyclohexylmethyl)dimethylamine, N,N-Dimethyl-N-cyclohexylmethylamine[1][2][3]

The core physicochemical data for this compound are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | [1][2][3] |

| Normal Boiling Point (Tboil) | Data not explicitly available; related C8H17N has bp of 158-159 °C | [4] |

| Proton Affinity (PAff) | 975.60 kJ/mol | [3] |

| Gas Basicity (BasG) | 944.70 kJ/mol | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.6 (Computed) | [1] |

| Water Solubility (log10WS) | Data not explicitly available; expected to be sparingly soluble. |

Synthesis Pathway

The synthesis of N,N-Dimethylcyclohexanemethanamine typically involves the reductive amination of cyclohexanecarboxaldehyde with dimethylamine. This well-established method provides a reliable route to the target tertiary amine.

Caption: Reductive amination workflow for N,N-Dimethylcyclohexanemethanamine synthesis.

-

Reaction Setup: To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a solution of dimethylamine (1.1 eq, e.g., 2M in THF).

-

Formation of Intermediate: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The choice of this reagent is causal; it is selective for imines in the presence of aldehydes and does not react violently with protic solvents.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure tertiary amine.

Spectroscopic and Reactivity Profile

-

Infrared (IR) Spectroscopy: As a tertiary amine, its IR spectrum is characterized by the absence of N-H stretching absorptions typically found between 3300 and 3500 cm⁻¹.[5][6] Key signals will include C-H stretching from the cyclohexyl and methyl groups (~2850-2950 cm⁻¹) and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a sharp singlet integrating to six protons in the 2.2-2.6 δ range, characteristic of the N-methyl groups.[5][6] The protons of the cyclohexyl ring and the adjacent methylene group will appear as complex multiplets further upfield.

-

¹³C NMR: The carbons of the N-methyl groups will appear around 45 ppm. The carbons of the cyclohexyl ring will be slightly deshielded, particularly the carbon atom attached to the nitrogen-bearing methylene group.[6]

-

-

Mass Spectrometry: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of 141.25 g/mol .[6] The mass spectrum available on the NIST WebBook provides empirical data for fragmentation patterns.[2]

-

Chemical Reactivity: The primary reactivity center is the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. The most significant reaction in the context of this guide is its nucleophilic attack on alkylating agents, leading to the formation of quaternary ammonium salts.

Part 2: The Quaternary Ammonium Cation: Cyclohexyltrimethylammonium

Quaternization of the tertiary amine transforms it into a cationic species with markedly different properties and a wide array of applications. These compounds are a subset of the broader class known as Quaternary Ammonium Compounds (QACs).

Synthesis via Quaternization

The synthesis is a straightforward Sₙ2 reaction where the tertiary amine acts as the nucleophile.

Caption: Sₙ2 quaternization reaction to form the ammonium salt.

-

Setup: Dissolve N,N-Dimethylcyclohexanemethanamine (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile. The choice of a polar aprotic solvent is critical as it effectively solvates the resulting salt without interfering with the nucleophilic amine.

-

Addition of Alkylating Agent: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the solution at room temperature. This reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The product, being a salt, will often precipitate from the reaction mixture.

-

Isolation: Collect the solid precipitate by filtration. Wash the solid with cold solvent or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to yield the pure Cyclohexyltrimethylammonium iodide. The self-validating nature of this protocol lies in the physical state change; the conversion of a liquid amine to a solid salt is a clear indicator of reaction completion.

General Properties and Reactivity

-

Physical State: QACs are typically non-volatile, crystalline solids.

-

Solubility: They are generally soluble in water and polar organic solvents but insoluble in nonpolar organic solvents like hydrocarbons. This property is central to their function as phase transfer catalysts.[7]

-

Stability: Quaternary ammonium cations are highly stable and are unreactive toward most electrophiles, oxidants, and acids.[8] Their stability allows for the isolation of unusual or reactive anions. However, they can be degraded by exceptionally strong bases or under harsh thermal conditions via pathways like the Stevens or Sommelet-Hauser rearrangements.[8]

Applications in Research and Drug Development

The unique properties of QACs make them invaluable in various scientific fields.

The cationic headgroup of QACs is fundamental to their biological activity. They act as broad-spectrum antimicrobials against bacteria, fungi, and enveloped viruses.[7][8][9]

-

Mechanism of Action: The positively charged nitrogen interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[7][10] The hydrophobic cyclohexyl and alkyl chains then intercalate into the lipid bilayer, disrupting membrane integrity and leading to the leakage of cellular contents and cell death.[7] Exposure to QACs can also induce oxidative stress within the cell by promoting the production of reactive oxygen species (ROS).[7][10]

Caption: Mechanism of antimicrobial action for Quaternary Ammonium Compounds (QACs).

In organic synthesis, QACs serve as highly effective phase transfer catalysts. They facilitate reactions between reactants located in immiscible phases (typically aqueous and organic).[8][11]

-

Mechanism of Action: The QAC transports an anionic reactant (e.g., hydroxide, cyanide) from the aqueous phase into the organic phase. This is achieved by forming an ion pair where the lipophilic cation (Cyclohexyltrimethylammonium) shields the anion's charge, rendering it soluble in the organic medium. Once in the organic phase, the "naked" and highly reactive anion can react with the organic substrate. The QAC then returns to the aqueous phase to repeat the cycle. This process dramatically accelerates reactions that would otherwise be impractically slow.[11]

The quaternary ammonium motif is a recognized structural feature in medicinal chemistry.

-

Pharmacological Scaffolds: The permanent positive charge can be used to target anionic sites on biological macromolecules, such as neurotransmitter receptors. However, this same charge can limit a molecule's ability to cross the blood-brain barrier.

-

"Click" Chemistry: While not a direct application of this specific molecule, the principles of forming new bonds reliably are central to modern drug discovery. "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is used to create vast libraries of compounds for screening by reliably linking molecular fragments.[12][13][14] The stability and predictable reactivity of building blocks are paramount in such high-throughput synthesis campaigns.

-

Health Considerations: While useful, QACs can cause health effects ranging from skin and respiratory irritation to more severe issues at high concentrations.[8] They are also known to be responsible for some hypersensitivity and allergic contact dermatitis cases.[8][9]

References

- Wikipedia.

- Cheméo. Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0). [Link]

- PubChem. N,N-Dimethylcyclohexanemethanamine. [Link]

- NIST. Trimethylamine, 1-cyclohexyl-. [Link]

- NIST.

- National Institutes of Health (NIH). Quaternary ammonium compounds in hypersensitivity reactions. [Link]

- Royal Society of Chemistry.

- NIST.

- PubChem. N,N-Dimethylcyclohexylamine. [Link]

- GSRS. N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]

- Chemistry LibreTexts. Spectroscopy of Amines. [Link]

- OpenStax. Spectroscopy of Amines. [Link]

- National Institutes of Health (NIH). The impact of N-methylation on aqueous solubility and lipophilicity. [Link]

- ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. [Link]

- National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

- DergiPark.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

- YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

- ResearchGate. Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. [Link]

- PubMed. Recent applications of click chemistry in drug discovery. [Link]

- ResearchGate.

- National Institutes of Health (NIH). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

- Google Patents.

Sources

- 1. N,N-Dimethylcyclohexanemethanamine | C9H19N | CID 123363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]

- 3. Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 9. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 1-Cyclohexyltrimethylamine

Introduction and Scope

1-Cyclohexyltrimethylamine (also known as N,N-Dimethylcyclohexanemethanamine) is a tertiary amine featuring a cyclohexyl group attached to a trimethylamine moiety.[1][2] Its structure lends itself to applications as an intermediate in organic synthesis and potentially as a building block in pharmaceutical development. Understanding its fundamental physical properties is a critical prerequisite for its effective use in research and development, enabling accurate reaction design, purification, and formulation.

This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring researchers can confidently characterize this compound in a laboratory setting.

Physicochemical and Molecular Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties like boiling point and molecular weight are well-documented, others such as density and refractive index require experimental determination for specific batches.

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-N,N-dimethylmethanamine | PubChem[3] |

| Synonyms | N,N-Dimethylcyclohexanemethanamine, (Cyclohexylmethyl)dimethylamine | PubChem[3] |

| CAS Number | 16607-80-0 | NIST[4] |

| Molecular Formula | C₉H₁₉N | NIST[4] |

| Molecular Weight | 141.25 g/mol | PubChem[3] |

| Boiling Point | 173 °C (446.15 K) | NIST[4] |

| Density | Not available in literature, requires experimental determination. | - |

| Refractive Index (n_D) | Not available in literature, requires experimental determination. | - |

| Melting Point | Not available in literature, expected to be well below 0 °C. | - |

| Solubility | Expected to be miscible with common organic solvents and sparingly soluble in water. | Inferred from structure |

Molecular Structure and Characterization Workflow

The structural representation and a logical workflow for the comprehensive physical characterization of this compound are essential for planning experimental work.

Caption: Molecular structure of this compound.

Sources

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. N,N-Dimethylcyclohexanemethanamine | C9H19N | CID 123363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]

An In-depth Technical Guide to 1-Cyclohexyltrimethylamine (as a Quaternary Ammonium Salt)

CAS Number: 16607-80-0 (for the parent tertiary amine, N,N-Dimethylcyclohexanemethanamine)

Abstract: This technical guide provides a comprehensive overview of 1-Cyclohexyltrimethylamine, presented here as its quaternary ammonium salt derivative, a molecule of significant interest within the broader class of Quaternary Ammonium Compounds (QACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, analytical characterization, potential applications, and essential safety considerations. The guide emphasizes the scientific principles underlying its synthesis and potential utility, particularly as a phase-transfer catalyst and a candidate antimicrobial agent, grounded in the established functionalities of QACs.

Introduction and Chemical Identity

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. This permanent cationic nature, independent of pH, endows them with a range of useful properties, including surfactant, antimicrobial, and catalytic activities.[1] this compound, in its quaternized form (e.g., as an iodide or bromide salt), is a member of this class. Its structure combines a bulky, lipophilic cyclohexylmethyl group with three methyl groups, creating an amphiphilic molecule with potential for diverse applications in both industrial and pharmaceutical settings.[2]

The parent tertiary amine, N,N-Dimethylcyclohexanemethanamine, is registered under CAS number 16607-80-0.[3] The properties and applications discussed herein pertain to the N-methylated quaternary ammonium salt derivative of this amine.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Parent Compound Name | N,N-Dimethylcyclohexanemethanamine | [3][4] |

| CAS Number (Parent) | 16607-80-0 | [3] |

| Molecular Formula (Parent) | C₉H₁₉N | [3] |

| Molecular Weight (Parent) | 141.25 g/mol | [3] |

| IUPAC Name (Parent) | 1-cyclohexyl-N,N-dimethylmethanamine | [4] |

| Synonyms (Parent) | This compound, (Cyclohexylmethyl)dimethylamine | [4] |

| Quaternary Salt Formula | [C₁₀H₂₂N]⁺X⁻ (e.g., X = I, Br) | - |

| Predicted Boiling Point | 163.9°C at 760 mmHg (for parent amine) | - |

Synthesis and Mechanism

The synthesis of 1-Cyclohexyltrimethylammonium salts is a direct application of a fundamental reaction in organic chemistry: the quaternization of a tertiary amine. This reaction, a type of N-alkylation, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Sₙ2 Quaternization Pathway

The lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-Dimethylcyclohexanemethanamine, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide). The reaction involves a single transition state where the new N-C bond is forming concurrently as the C-X (carbon-halide) bond is breaking. The result is the formation of a new covalent bond and the creation of a permanently charged quaternary ammonium cation, with the displaced halide as the counter-ion.

Caption: Sₙ2 mechanism for the synthesis of 1-Cyclohexyltrimethylammonium iodide.

Experimental Protocol: Synthesis of 1-Cyclohexyltrimethylammonium Iodide

This protocol is a representative procedure based on general methods for amine quaternization.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N,N-Dimethylcyclohexanemethanamine (CAS 16607-80-0)

-

Methyl Iodide (CH₃I)

-

Diethyl ether (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve N,N-Dimethylcyclohexanemethanamine (10.0 g, 70.8 mmol) in 40 mL of anhydrous acetone. Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Addition of Alkylating Agent: While stirring, add methyl iodide (12.0 g, 84.9 mmol, 1.2 equivalents) to the solution at room temperature. The addition may be slightly exothermic.

-

Reaction: Gently heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt, which is typically less soluble in acetone than the starting amine.

-

Isolation: After the reaction period, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (20 mL each) to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid product under vacuum to a constant weight.

Causality: The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction without solvating the nucleophile as strongly as a protic solvent would. Using a slight excess of the alkylating agent ensures complete conversion of the tertiary amine. Diethyl ether is used for washing as the quaternary salt product is insoluble in it, while the non-polar starting materials are soluble, allowing for effective purification.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized product. Below are the predicted spectroscopic data for 1-Cyclohexyltrimethylammonium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product.

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ ~3.3 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups attached to the positively charged nitrogen (-N⁺(CH₃)₃). The singlet multiplicity is due to the absence of adjacent protons. The downfield shift compared to a neutral amine is due to the deshielding effect of the positive charge on the nitrogen.

-

δ ~3.1 ppm (doublet, 2H): These are the two protons of the methylene bridge (-CH₂-) connecting the cyclohexyl ring to the nitrogen. They are split into a doublet by the single proton on the adjacent carbon of the cyclohexane ring.

-

δ 0.9-2.0 ppm (multiplet, 11H): This complex series of overlapping signals corresponds to the eleven protons on the cyclohexyl ring.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ ~70 ppm: The carbon of the methylene bridge (-CH₂-).

-

δ ~55 ppm: The carbons of the three equivalent methyl groups on the nitrogen (-N⁺(CH₃)₃).

-

δ ~25-35 ppm: A series of signals corresponding to the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

2930-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups (cyclohexyl and methyl).

-

1470-1450 cm⁻¹ (variable): C-H bending (scissoring) vibrations.

-

No broad peak at ~3300-3500 cm⁻¹: Absence of N-H stretches confirms the formation of a quaternary, not a tertiary, ammonium salt.

Mass Spectrometry

Mass spectrometry will show the mass of the cation.

-

Expected m/z: 156.22 [M]⁺, corresponding to the molecular ion of the 1-cyclohexyltrimethylammonium cation [C₁₀H₂₂N]⁺. The NIST WebBook provides the mass spectrum for the parent tertiary amine, which can be used as a reference.[3]

Potential Applications in Research and Development

As a QAC, 1-Cyclohexyltrimethylammonium salts have significant potential in several fields, primarily driven by their cationic and amphiphilic nature.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique in green chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[6] QACs are exemplary phase-transfer catalysts.[7]

Mechanism of Action: The 1-Cyclohexyltrimethylammonium cation can form an ion pair with an anionic reactant (e.g., CN⁻, OH⁻) from the aqueous phase. The lipophilic nature of the cyclohexyl group allows this ion pair to be transported into the organic phase, where the "naked" anion becomes highly reactive towards the organic substrate.[8][9] After the reaction, the catalyst cation transports the leaving group back to the aqueous phase, completing the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]

- 4. The antimicrobial activity in vitro of chlorhexidine, a mixture of isothiazolinones ('Kathon' CG) and cetyl trimethyl ammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides | Semantic Scholar [semanticscholar.org]

- 6. 1,3-Cyclohexanebis(methylamine)(2579-20-6) MS spectrum [chemicalbook.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]

An In-Depth Technical Guide to N,N-Dimethylcyclohexanemethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N,N-Dimethylcyclohexanemethanamine, a tertiary amine of significant interest in various chemical applications. While the nomenclature "1-Cyclohexyltrimethylamine" can be ambiguous, this guide focuses on the C9 tertiary amine, N,N-Dimethylcyclohexanemethanamine (CAS Registry Number: 16607-80-0), which is widely recognized for its catalytic activity. This document will delve into its fundamental molecular and physical properties, detailed synthesis protocols, key applications with a focus on polyurethane chemistry, and essential safety and handling information. The content herein is curated to provide researchers and professionals in drug development and materials science with a robust and actionable resource.

Core Molecular and Physical Properties

N,N-Dimethylcyclohexanemethanamine is a colorless to light yellow liquid with a characteristic amine odor. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₉N | |

| Molecular Weight | 141.2539 g/mol | |

| CAS Registry Number | 16607-80-0 | |

| IUPAC Name | 1-cyclohexyl-N,N-dimethylmethanamine | [1] |

| Synonyms | This compound, N,N-Dimethyl-N-cyclohexylmethylamine, (Cyclohexylmethyl)dimethylamine | [1] |

| Boiling Point | 160-165 °C | |

| Density | 0.85-0.87 g/cm³ at 25 °C | [2] |

| Flash Point | 40-41 °C | [2] |

| Water Solubility | 10 g/L at 20 °C | |

| Refractive Index | 1.4525-1.4545 at 20 °C | [2] |

Molecular Structure

The structure of N,N-Dimethylcyclohexanemethanamine consists of a cyclohexyl ring attached to a methylene bridge, which in turn is bonded to a dimethylamino group.

Caption: 2D representation of the N,N-Dimethylcyclohexanemethanamine molecule.

Synthesis of N,N-Dimethylcyclohexanemethanamine

The synthesis of N,N-Dimethylcyclohexanemethanamine can be achieved through several routes, with reductive amination being one of the most common and efficient methods. This section provides a detailed, step-by-step protocol for its synthesis via the reductive amination of cyclohexanecarboxaldehyde with dimethylamine, using sodium triacetoxyborohydride as the reducing agent.

Synthesis Workflow: Reductive Amination

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of 1-Cyclohexyltrimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyltrimethylamine, systematically known as N,N-dimethylcyclohexylmethanamine, is a tertiary amine with significant applications as a building block in organic synthesis and as a catalyst. Its structure, comprising a cyclohexane ring and a dimethylaminomethyl substituent, imparts specific stereochemical and reactive properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, structure, and stereochemical considerations of this compound, offering insights into its conformational behavior and spectroscopic characterization.

Molecular Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound with the chemical formula C₉H₁₉N.[1][2][3] The molecule consists of a cyclohexyl group bonded to a methylene bridge, which in turn is attached to a dimethylamino group. This structural arrangement results in a molecule with a distinct hydrophobic cyclohexyl moiety and a basic dimethylaminomethyl functional group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | [1][2][3] |

| Molecular Weight | 141.26 g/mol | [1][2][3] |

| IUPAC Name | N,N-dimethylcyclohexylmethanamine | [4] |

| Synonyms | This compound, Cyclohexyl-N,N-dimethylmethanamine | [1][2][3] |

| CAS Number | 16607-80-0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of cyclohexanecarboxaldehyde with dimethylamine.[5] This one-pot reaction is advantageous due to its operational simplicity and the avoidance of harsh reagents.[3]

An alternative and well-documented procedure involves the reduction of N,N-dimethylcyclohexanecarboxamide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4] This method, detailed in Organic Syntheses, provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis via Reduction of N,N-Dimethylcyclohexanecarboxamide[4]

Step 1: Preparation of Cyclohexanecarbonyl Chloride

-

To 128 g (1.0 mole) of cyclohexanecarboxylic acid, add 179 g (1.5 moles) of thionyl chloride.

-

Heat the mixture at 150°C for 1 hour.

-

Add 200 ml of anhydrous benzene and distill until the vapor temperature reaches 95°C.

-

Cool the mixture, add another 200 ml of anhydrous benzene, and continue distillation until the vapor temperature again reaches 95°C to yield cyclohexanecarbonyl chloride.

Step 2: Preparation of N,N-Dimethylcyclohexanecarboxamide

-

In a three-necked flask cooled in an ice bath, place a solution of 135 g (3.0 moles) of anhydrous dimethylamine in 150 ml of anhydrous benzene.

-

Slowly add the cyclohexanecarbonyl chloride from Step 1 to the vigorously stirred dimethylamine solution over approximately 2 hours.

-

Stir the mixture at room temperature overnight.

-

Add 200 ml of water, separate the layers, and extract the aqueous phase with two 100-ml portions of benzene.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

-

Remove the benzene by distillation, and distill the residue under reduced pressure to obtain N,N-dimethylcyclohexanecarboxamide.

Step 3: Reduction to this compound

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place a solution of 38 g (1.0 mole) of lithium aluminum hydride in 1 l. of anhydrous ether.

-

Slowly add a solution of 155 g (1.0 mole) of N,N-dimethylcyclohexanecarboxamide in 500 ml of anhydrous ether to the stirred suspension of LiAlH₄ at a rate that maintains gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 4 hours.

-

Cool the flask in an ice bath and slowly add 70 ml of water with vigorous stirring.

-

Add a cold solution of 200 g of sodium hydroxide in 500 ml of water.

-

Steam distill the mixture until the distillate is neutral.

-

Acidify the distillate with concentrated hydrochloric acid, separate the layers, and wash the ether layer with 10% hydrochloric acid.

-

Combine the aqueous layers, make them strongly basic with sodium hydroxide, and extract with ether.

-

Dry the ether extract over anhydrous potassium carbonate, remove the ether, and distill the residue to yield pure this compound.

Caption: Synthesis pathway of this compound.

Stereochemistry: A Focus on Conformational Isomerism

As this compound does not possess a chiral center, its stereochemistry is primarily defined by the conformational isomers of the cyclohexane ring. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[6] For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium at room temperature through a process known as ring flipping.[7][8]

The energetic preference for the equatorial position is due to the avoidance of steric strain, specifically 1,3-diaxial interactions.[7] When a substituent is in the axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring.[8] In the equatorial position, the substituent is directed away from the bulk of the ring, leading to a more stable conformation.

Caption: Conformational equilibrium of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While a publicly available, experimentally verified spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

-

Cyclohexyl Protons (11H): A series of complex multiplets would be expected in the range of approximately 0.8-1.8 ppm. The proton attached to the carbon bearing the substituent (C1) would likely appear as a multiplet at a slightly downfield position.

-

Methylene Protons (-CH₂-N, 2H): A doublet would be expected, likely in the range of 2.0-2.5 ppm, due to coupling with the C1 proton of the cyclohexane ring.

-

Methyl Protons (-N(CH₃)₂, 6H): A sharp singlet would be anticipated in the region of 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the aliphatic region, typically between 25 and 45 ppm. The carbon attached to the substituent (C1) would be expected at the lower field end of this range.

-

Methylene Carbon (-CH₂-N): This carbon would likely resonate in the range of 60-70 ppm.

-

Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons would give rise to a single peak, expected around 45-50 ppm.

For comparison, the ¹H NMR spectrum of the closely related N,N-dimethylcyclohexylamine shows signals for the cyclohexyl protons as multiplets between 1.12 and 1.85 ppm and a singlet for the dimethylamino protons at approximately 2.27 ppm.[9] The ¹³C NMR spectrum of N,N-dimethylcyclohexylamine shows signals for the cyclohexyl carbons at 25.4, 26.4, and 31.9 ppm, the carbon attached to the nitrogen at 67.8 ppm, and the methyl carbons at 41.6 ppm.

Conclusion

This compound is a valuable tertiary amine with a well-defined structure and predictable stereochemistry. Its synthesis is accessible through established methods such as the reduction of the corresponding amide or the reductive amination of the aldehyde. The stereochemistry of the molecule is dominated by the conformational equilibrium of the cyclohexane ring, with the bulky dimethylaminomethyl substituent overwhelmingly favoring the equatorial position to minimize steric strain. While detailed experimental spectroscopic data is not widely published, the expected NMR signals can be reliably predicted, facilitating its identification and characterization in research and development settings. This guide provides a foundational understanding of this compound for scientists and professionals engaged in chemical synthesis and drug discovery.

References

- Organic Syntheses Procedure, n,n-dimethylcyclohexylmethylamine.

- Organic Syntheses Procedure, N,N-dimethylcyclohexylmethylamine N-oxide.

- The Royal Society of Chemistry, Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- BDMAEE, production process and purification techniques for n,n-dimethylcyclohexylamine.

- St. Paul's Cathedral Mission College, Conformational Analysis of Monosubstituted Cyclohexane.

- NC State University Libraries, 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- NIST, Trimethylamine, 1-cyclohexyl-.

- Filo, Show the mechanism of reductive amination of cyclohexanone and dimethylam..

- Master Organic Chemistry, Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?.

- Chemistry LibreTexts, 4.7: Conformations of Monosubstituted Cyclohexanes.

- Introduction to Organic Chemistry, 3.6. Strain and Conformation in Cyclic Molecules.

- SpectraBase, n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.

- Cheméo, Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).

- Pearson+, Using cyclohexanone as the starting material, describe how each o....

- PubChem, N,N-Dimethylcyclohexanemethanamine.

- The Doyle Group, Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.

- Master Organic Chemistry, Reductive Amination, and How It Works.

- Google Patents, CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

Sources

- 1. CN1036338C - Method of preparing N,N-dimethyl cyclohexylamine catalyst - Google Patents [patents.google.com]

- 2. N,N-Dicyclohexylmethylamine(7560-83-0) 13C NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N,N-Dimethylcyclohexylamine(98-94-2) 1H NMR [m.chemicalbook.com]

1-Cyclohexyltrimethylamine solubility in organic solvents

An In-depth Technical Guide on the Solubility of 1-Cyclohexyltrimethylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 16607-80-0) in organic solvents. As a tertiary amine featuring a significant nonpolar moiety, its solubility profile is critical for applications in chemical synthesis, purification, and formulation development. This document synthesizes theoretical principles of intermolecular forces to build a predictive solubility model. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal equilibrium method. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound, also known as N,N-Dimethylcyclohexanemethanamine, is an organic compound with the molecular formula C9H19N.[1][2] It is a tertiary amine characterized by a cyclohexyl group and two methyl groups attached to the nitrogen atom. The structure combines a bulky, nonpolar cycloaliphatic ring with a polar tertiary amine functional group. This duality governs its interactions with other molecules and, consequently, its solubility.

Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, facilitating optimal reaction kinetics.

-

Purification Processes: Designing effective crystallization, extraction, or chromatographic methods.

-

Formulation Development: Creating stable, homogenous liquid formulations for various applications.

This guide provides the foundational knowledge and practical methodologies to predict and experimentally validate the solubility of this compound.

Physicochemical Properties and Molecular Structure

A molecule's solubility is a direct consequence of its structure and physical properties.

-

Molecular Formula: C₉H₁₉N[2]

-

Molecular Weight: 141.25 g/mol [1]

-

Structure:

Caption: Molecular structure of this compound.

The key structural features influencing solubility are:

-

Tertiary Amine Group: The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.[3] However, the absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor.[4][5] This limits its ability to self-associate via hydrogen bonding, unlike primary or secondary amines.[6]

-

Cyclohexyl and Methyl Groups: These large, nonpolar alkyl groups constitute the majority of the molecule's surface area. They interact primarily through weak van der Waals forces (London dispersion forces).[5]

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are likely to be soluble in one another.

Intermolecular Forces at Play

The solubility of this compound is dictated by a balance of the following forces:

-

Van der Waals Forces: Due to its large nonpolar structure, these are the dominant forces between this compound molecules and nonpolar solvent molecules.[5]

-

Dipole-Dipole Interactions: The C-N bonds induce a small molecular dipole, allowing for weak dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding (as an acceptor): The lone pair on the nitrogen can accept a hydrogen bond from a protic solvent (like an alcohol).[8][9] However, the bulky alkyl groups can sterically hinder this interaction.

Predictive Solubility in Common Organic Solvents

Based on these principles, a qualitative solubility profile can be predicted. The large hydrophobic alkyl component suggests high solubility in nonpolar solvents, which decreases as solvent polarity increases.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High / Miscible | Dominant van der Waals interactions between the solute's alkyl groups and the solvent.[5] |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Strong van der Waals forces. The principle of "like dissolves like" applies well here.[6] |

| Slightly Polar | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | The ether oxygen can interact weakly with the amine, and the overall low polarity is compatible with the solute's nonpolar character. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Solvents can engage in dipole-dipole interactions. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to dissolve. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The amine can act as a hydrogen bond acceptor with the solvent's -OH group.[8] However, dissolving requires disrupting the solvent's strong H-bonding network, and the large nonpolar part of the solute is unfavorable in this environment.[3][6] |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, DMSO is aprotic. Solubility will depend on the balance between favorable dipole-dipole interactions and the energy cost of accommodating the large nonpolar group. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.[10]

Workflow for Isothermal Saturation Method

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

Procedure:

-

Preparation of Stock Standards:

-

Accurately prepare a series of calibration standards of this compound in the chosen solvent. This is crucial for the final quantification step.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. A good starting point is to add enough solute so that a visible amount of solid (or separate liquid phase) remains at equilibrium.

-

Record the exact mass of the solute added.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solute to settle for several hours at the same constant temperature.

-

For fine suspensions, centrifugation can be used to pellet the excess solid.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID).

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the concentration in the original undiluted saturated solution, accounting for all dilution factors.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

-

Implications for Researchers and Drug Development

The solubility profile directly impacts the practical handling and application of this compound.

-

For Synthetic Chemists: The high solubility in nonpolar solvents like toluene and hexane makes them excellent choices for reaction media, especially if other reactants share similar solubility profiles. For purification, insolubility or low solubility in a polar solvent could be exploited for precipitation or crystallization by adding it as an anti-solvent.

-

For Analytical Scientists: When developing chromatographic methods (GC or HPLC), the choice of mobile phase or injection solvent should align with its solubility to ensure sharp peaks and good reproducibility.

-

For Formulation Scientists: The compound's hydrophobicity means it will be poorly soluble in aqueous media.[6] For formulations requiring an aqueous phase, strategies such as using co-solvents, emulsifiers, or creating salt forms by reacting with an acid would be necessary.

Conclusion

This compound is a tertiary amine whose solubility is dominated by its large, nonpolar cyclohexyl and methyl groups. It is predicted to be highly soluble in nonpolar and slightly polar organic solvents and progressively less soluble in polar protic solvents. This predictive framework, grounded in the principles of intermolecular forces, serves as an essential starting point for solvent selection. For precise quantitative needs, the provided isothermal saturation protocol offers a robust and reliable method for experimental determination. A thorough understanding of this compound's solubility is a critical prerequisite for its effective use in research and development.

References

- Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines.

- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.

- Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES. The Journal of Organic Chemistry, 09(4), 319–328.

- Quora. (2018, March 30). Are amines soluble in organic solvents?

- Cheméo. (n.d.). Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).

- Chemistry LibreTexts. (2015, March 17). Basic Properties of Amines.

- BYJU'S. (n.d.). Physical Properties of Amines.

- Lumen Learning. (n.d.). 15.12 Physical Properties of Amines.

- PubChem. (n.d.). N,N-Dimethylcyclohexanemethanamine.

- NIST. (n.d.). Trimethylamine, 1-cyclohexyl-.

- NIST. (n.d.). Phase change data for Trimethylamine, 1-cyclohexyl-.

- Lumen Learning. (n.d.). 23.1. Properties of amines.

- AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4.

- Chemistry LibreTexts. (2019, January 14). 4.11: Physical Properties of Amines.

- ResearchGate. (2025, August 10). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K.

- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.

- PubChem. (n.d.). (1S)-1-cyclohexylethylamine.

- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

Sources

- 1. N,N-Dimethylcyclohexanemethanamine | C9H19N | CID 123363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Proton NMR (¹H NMR) Spectral Data of 1-Cyclohexyltrimethylamine

This guide provides a comprehensive analysis of the ¹H NMR spectral data of 1-cyclohexyltrimethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H NMR spectroscopy, offering both theoretical grounding and practical insights for experimental application.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By mapping the chemical environments of hydrogen atoms, ¹H NMR provides critical information about molecular connectivity, stereochemistry, and conformational dynamics. For a molecule such as this compound, which features a flexible cyclohexyl ring and a charged quaternary ammonium group, ¹H NMR is particularly revealing.

The spectrum of this compound is characterized by distinct signals corresponding to the protons of the trimethylammonium group and the various protons on the cyclohexane ring. The chemical shift, multiplicity (splitting pattern), and integration of these signals are dictated by the electronic environment and spatial relationships of the protons.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of this compound, it is essential to first analyze its molecular structure and identify the non-equivalent proton environments. The molecule consists of a cyclohexane ring bonded to a positively charged trimethylammonium group.

Due to the rapid chair-flipping of the cyclohexane ring at room temperature, the axial and equatorial protons on each carbon become averaged, simplifying the spectrum. However, the protons on different carbons of the ring remain chemically distinct due to their proximity to the bulky and electron-withdrawing trimethylammonium group.

The distinct proton environments are:

-

-N(CH₃)₃ protons: Nine equivalent protons of the three methyl groups attached to the nitrogen atom.

-

H-1 (methine proton): The single proton on the carbon atom directly attached to the nitrogen.

-

H-2/H-6 (axial and equatorial): Four protons on the carbons adjacent to the C-1 carbon.

-

H-3/H-5 (axial and equatorial): Four protons on the carbons beta to the C-1 carbon.

-

H-4 (axial and equatorial): Two protons on the carbon gamma to the C-1 carbon.

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with labeled proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on data from analogous compounds, such as N,N-dimethylcyclohexylamine[1][2], with adjustments for the deshielding effect of the quaternary ammonium group.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| -N(CH₃)₃ | ~ 3.1 - 3.4 | Singlet (s) | 9H | Strong deshielding due to the positive charge on the nitrogen atom. |

| H-1 | ~ 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent electron-withdrawing nitrogen atom. |

| H-2, H-6 | ~ 1.8 - 2.1 | Multiplet (m) | 4H | Less deshielded than H-1. |

| H-3, H-5 | ~ 1.5 - 1.8 | Multiplet (m) | 4H | Further from the nitrogen, experiencing less deshielding. |

| H-4 | ~ 1.2 - 1.5 | Multiplet (m) | 2H | Most shielded of the cyclohexyl protons, furthest from the nitrogen. |

Detailed Spectral Analysis

-

The Trimethylammonium Protons (-N(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp, intense singlet in the downfield region of the spectrum (~3.1 - 3.4 ppm). The significant downfield shift is a direct result of the strong inductive effect of the positively charged nitrogen atom, which withdraws electron density from the methyl groups.

-

The Cyclohexyl Protons: The protons on the cyclohexane ring exhibit complex multiplets due to spin-spin coupling with neighboring protons.[6][7][8]

-

H-1 (Methine Proton): This proton is directly attached to the carbon bearing the trimethylammonium group and is therefore the most deshielded of the ring protons. It will appear as a multiplet due to coupling with the four H-2 and H-6 protons.

-

H-2/H-6, H-3/H-5, and H-4 Protons: These protons appear as a series of overlapping multiplets in the upfield region of the spectrum. The chemical shifts generally decrease as the distance from the nitrogen atom increases. The complexity of these signals arises from the multiple coupling interactions between adjacent axial and equatorial protons. At room temperature, due to rapid chair inversion, the observed coupling constants are an average of the individual axial-axial, axial-equatorial, and equatorial-equatorial couplings.

-

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[9]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse sequence. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities and coupling constants to aid in signal assignment.

-

¹H NMR Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectral data.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct singlet of the trimethylammonium group and the complex multiplets of the cyclohexyl protons are characteristic features. A thorough understanding of the factors influencing chemical shifts and coupling constants, combined with a rigorous experimental approach, allows for the unambiguous assignment of all proton signals and the confirmation of the molecular structure. This guide serves as a foundational resource for researchers and scientists working with this and structurally related compounds.

References

- ResearchGate. (a) ¹H NMR spectra of quaternary ammonium salt (QACs) and....

- Abraham, R. J., et al. (2006). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 44(6), 549-560.

- ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers.

- Eliel, E. L., & Manoharan, M. (1982). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 76(1), 222-229.

- ResearchGate. 1 H NMR spectra of (Am-h).

- Li, Q., et al. (2020). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 5(3), 1548-1556.

- SpectraBase. n,n-Dimethylcyclohexylamine.

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene.

- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(18), 4353-4363.

- Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(3), 485-491.

- Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).

- ResearchGate. 1 H-NMR shift for protons on the methyl groups attached the amino group....

- Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.

- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- Modgraph Consultants Ltd. The prediction of 1H NMR chemical shifts in organic compounds.

- ChemRxiv. Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers.

- Chemistry Steps. NMR Chemical Shift Values Table.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum.

Sources

- 1. N,N-Dimethylcyclohexylamine(98-94-2) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Cyclohexyltrimethylamine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexyltrimethylamine (also known as N,N-dimethylcyclohexylamine). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed chemical shifts, offers a detailed assignment of the carbon signals, and provides a robust experimental protocol for acquiring high-quality ¹³C NMR data for this compound.

Introduction to ¹³C NMR Spectroscopy of Alicyclic Amines

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] For cyclic systems like cyclohexylamines, the chemical shifts are influenced by factors such as the hybridization of the carbon atom, the presence of electronegative substituents, and stereochemical relationships.[3][4]

The nitrogen atom in this compound, being an electronegative element, exerts a significant deshielding effect on adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted cyclohexane.[1][5] The interpretation of the spectrum is further aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Structural Elucidation and Peak Assignment

The structure of this compound presents five chemically distinct carbon environments, which should result in five signals in the ¹³C NMR spectrum. The symmetry of the cyclohexane ring, assuming rapid chair-chair interconversion at room temperature, simplifies the spectrum.

Molecular Structure of this compound

Caption: Molecular structure of this compound highlighting the unique carbon environments.

Based on spectral data available from sources such as ChemicalBook and SpectraBase, and applying established principles of ¹³C NMR spectroscopy, the following peak assignments can be made for this compound in a deuterated solvent like CDCl₃.[6][7]

| Carbon Atom(s) | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Assignment |

| C1 | ~65-70 | CH | Directly attached to the electronegative nitrogen atom, resulting in a significant downfield shift. |

| C2, C6 | ~30-35 | CH₂ | Beta to the nitrogen atom; experiences a moderate deshielding effect. |

| C3, C5 | ~25-30 | CH₂ | Gamma to the nitrogen atom; less influenced by the nitrogen's electronegativity. |

| C4 | ~25-30 | CH₂ | Delta to the nitrogen atom; its chemical shift is similar to that of C3 and C5. |

| C7, C8 (N-CH₃) | ~40-45 | CH₃ | The two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen atom. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The assignment of C1 is straightforward due to its direct attachment to the nitrogen, leading to the most significant downfield shift among the cyclohexane carbons. The two methyl carbons (C7 and C8) are equivalent and appear as a single signal, also shifted downfield due to the nitrogen's influence. The remaining cyclohexane carbons (C2/C6, C3/C5, and C4) exhibit shifts that are closer to those of unsubstituted cyclohexane, with subtle differences arising from their proximity to the trimethylamine group. The γ-gauche effect, an upfield shift for carbons in a syn-periplanar arrangement with a substituent three bonds away, also plays a role in determining the precise chemical shifts within the cyclohexane ring.[5]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and optimization of acquisition parameters.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended.[8]

-

Mixing and Transfer: Dissolve the sample completely in the solvent in a clean, dry vial before transferring it to a 5 mm NMR tube. The solution should be free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° or 45° pulse angle is often used to allow for shorter relaxation delays.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

-

Temperature: The experiment is typically run at room temperature.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If CDCl₃ is used as the solvent, the residual solvent peak can also be used for referencing (δ ≈ 77.16 ppm).[9]

-

Peak Picking: The chemical shifts of all peaks are determined.

Workflow for ¹³C NMR Analysis of this compound

Caption: A step-by-step workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear illustration of the fundamental principles of NMR spectroscopy. The chemical shifts of the carbon atoms are predictably influenced by the presence of the nitrogen-containing substituent and their positions within the cyclohexane ring. By following a systematic approach to data acquisition and analysis, a detailed and accurate structural characterization of this molecule can be achieved. This guide serves as a valuable resource for scientists and researchers, providing both the theoretical background and practical guidance necessary for the successful application of ¹³C NMR in their work.

References

- Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 75(5), 1538–1544. [Link]

- Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings.

- MDPI. (2018). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(8), 1888. [Link]

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- ACS Publications. (1975). Carbon-13 magnetic resonance. Upfield shifts caused by nitrogen, oxygen, and fluorine atoms located at the .gamma. position and antiperiplanar to the nucleus observed. Journal of the American Chemical Society, 97(10), 2818–2822. [Link]

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.

- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- University College London. (n.d.). Sample Preparation.

- ACS Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.

- EPFL. (n.d.). 13C NMR.

- University of Windsor. (n.d.). NMR Sample Preparation.

- University of Warwick. (n.d.). How to make an NMR sample.

- Bruker. (n.d.). NMR Sample Preparation.

- University of Kentucky. (2010). Running 13C spectra.

- University of Wisconsin-Eau Claire. (n.d.). 13-C NMR Protocol for beginners AV-400.

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- ACS Publications. (1975). Carbon-13 magnetic resonance. Upfield shifts caused by nitrogen, oxygen, and fluorine atoms located at the .gamma. position and antiperiplanar to the nucleus observed.

- ACS Publications. (1981). Influence of nitrogen-14 on carbon-13 NMR spectra of solids.

- SpectraBase. (n.d.). N,N-diethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- YouTube. (2025). How To Work Up 13C NMR spectra in MNova - Similar to lab packet.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N,N-Dimethylcyclohexylamine(98-94-2) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N,N-Dimethylcyclohexylamine

Abstract